3-(3-Methoxypropyl)piperidine
Overview
Description
“3-(3-Methoxypropyl)piperidine” is a heterocyclic compound with the empirical formula C9H19NO . It has a molecular weight of 157.25 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is -20°C .Scientific Research Applications
Analytical Characterization and Detection
One significant area of research involving similar compounds is their analytical characterization and detection in biological matrices. For instance, De Paoli et al. (2013) developed and validated a robust method for the qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry. This research underscores the importance of analytical techniques in identifying and quantifying novel psychoactive substances in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of piperidine derivatives represents another critical application. For example, Kim et al. (2011) discovered a chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This study highlights the potential of piperidine derivatives in developing new antimicrobial strategies, addressing the challenge of antibiotic resistance (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Novel Psychoactive Substances and Pharmacological Effects
The study of novel psychoactive substances (NPS) and their pharmacological effects is a rapidly evolving field, with several researchers focusing on compounds structurally related to 3-(3-Methoxypropyl)piperidine. Roth et al. (2013) explored the pharmacological profiles of novel ketamine and phencyclidine analogues, comparing them to their parent substances. Their findings indicate that these analogues are high affinity ligands for the glutamate NMDA receptor, suggesting a potential mechanism for their psychotomimetic effects in humans (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Safety and Hazards
Future Directions
Piperidines and their derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(3-Methoxypropyl)piperidine” and similar compounds may have potential applications in drug design and synthesis .
Properties
IUPAC Name |
3-(3-methoxypropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZPRJBARPLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405720 | |
Record name | 3-(3-methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868067-67-8 | |
Record name | 3-(3-methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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